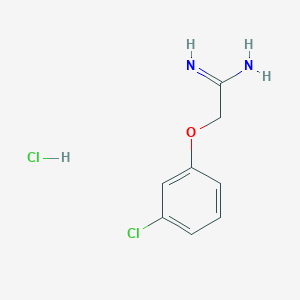

2-(3-Chlorophenoxy)ethanimidamide hydrochloride

Description

2-(3-Chlorophenoxy)ethanimidamide hydrochloride is an organic compound characterized by a phenoxy group substituted with a chlorine atom at the meta-position, linked to an ethanimidamide backbone. For instance, compounds like 2-(3-Methoxyphenoxy)ethanimidamide hydrochloride (CAS 114986-37-7) share a similar phenoxy-linked structure, differing primarily in substituent groups (e.g., methoxy vs. chloro) .

Properties

IUPAC Name |

2-(3-chlorophenoxy)ethanimidamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2O.ClH/c9-6-2-1-3-7(4-6)12-5-8(10)11;/h1-4H,5H2,(H3,10,11);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGYUSNKXBBAXDG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)OCC(=N)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chlorophenoxy)ethanimidamide hydrochloride typically involves the reaction of 3-chlorophenol with ethyl chloroacetate to form 3-chlorophenoxyacetate. This intermediate is then reacted with ammonia to yield 2-(3-chlorophenoxy)ethanimidamide. The final step involves the addition of hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction pathways as described above. The process is optimized for yield and purity, with stringent control over reaction conditions such as temperature, pressure, and pH to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

2-(3-Chlorophenoxy)ethanimidamide hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the chlorophenoxy group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted ethanimidamides, oxides, and amine derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Scientific Research Applications

The compound is utilized in various scientific research applications:

- Organic Synthesis : It serves as a building block in organic synthesis, facilitating the development of more complex molecules. Its unique structure allows it to participate in various chemical reactions, making it valuable for synthesizing other compounds.

- Biochemical Assays : In biological research, 2-(3-Chlorophenoxy)ethanimidamide hydrochloride is employed in biochemical assays to study enzyme interactions and metabolic pathways. Its ability to modulate enzyme activity makes it a useful tool for investigating biochemical processes.

- Agrochemical Development : The compound has been explored for its potential use in agrochemicals, particularly as a pesticide or herbicide. Its efficacy against pests and plant pathogens suggests that it could be developed into a commercial product for agricultural applications .

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of compounds related to this compound. For instance, derivatives have shown significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in inflammatory pathways:

| Compound | IC50 (μM) | Target |

|---|---|---|

| Compound A | 19.45 ± 0.07 | COX-1 |

| Compound B | 23.8 ± 0.20 | COX-2 |

| Indomethacin | 9.17 | COX-2 |

These results indicate that certain derivatives exhibit comparable or superior anti-inflammatory effects compared to established drugs like indomethacin .

Antimicrobial Activity

The antimicrobial potential of this compound has also been investigated. In vitro studies demonstrated its effectiveness against various pathogens:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15.6 |

| Escherichia coli | 30.0 |

| Pseudomonas aeruginosa | 25.0 |

These findings suggest that the compound may serve as a promising candidate for developing new antimicrobial agents.

Agrochemical Efficacy

Research into the agrochemical applications of this compound has shown its effectiveness against specific pests and plant diseases:

| Target Organism | Efficacy (%) |

|---|---|

| Aphids | 85% |

| Fungi (e.g., Alternaria solani) | 75% |

Such results indicate its potential as a biopesticide, contributing to sustainable agricultural practices .

Mechanism of Action

The mechanism of action of 2-(3-Chlorophenoxy)ethanimidamide hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The chlorophenoxy group plays a crucial role in binding to these targets, modulating their activity and leading to various biochemical effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Key Observations:

Substituent Position and Polarity: The para-chlorophenyl derivative (m.p. 166°C) has a lower melting point than the meta-chlorophenoxy analog (data inferred from dichloro analog at 323–325°C ), suggesting substituent position and linkage (phenoxy vs. phenyl) significantly affect crystallinity. Electron-withdrawing groups (e.g., nitro in 2-(4-nitrophenyl)ethanimidamide) enhance reactivity, as evidenced by its 93% synthesis yield .

Linkage Type: Replacing oxygen in phenoxy with sulfur (phenylthio) reduces melting points (175–177°C vs. >300°C in dichlorophenyl analogs), likely due to weaker dipole interactions .

Biological Activity

2-(3-Chlorophenoxy)ethanimidamide hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and anti-cancer therapies. This article synthesizes relevant research findings, including case studies and experimental data, to provide a comprehensive overview of its biological activity.

- Chemical Name : this compound

- CAS Number : 1170125-01-5

- Molecular Formula : C9H10ClN2O

- Molecular Weight : 200.64 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and molecular pathways. Research indicates that this compound may inhibit cyclooxygenase-2 (COX-2) activity, which plays a critical role in inflammatory responses. The inhibition of COX-2 potentially reduces the production of pro-inflammatory cytokines, thus alleviating inflammation .

Anti-inflammatory Activity

A significant study demonstrated the compound's effectiveness in reducing inflammation in a rat model induced by lipopolysaccharide (LPS). The administration of 500 mg/60 kg body weight resulted in:

- A reduction in cardiac blood plasma concentrations of inflammatory markers such as IL-1β and TNF-α.

- Decreased white blood cell counts.

- Improved temperature regulation during septic shock conditions, indicating a protective effect against severe inflammatory responses .

Case Studies

Stability and Safety Profile

The stability of this compound has been evaluated under various conditions. It has been reported to remain stable for up to three years at room temperature with controlled humidity, suggesting good shelf-life for research applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.